molecular formula C5H9NO4 B570452 2,3,3,4,4-Pentadeuterioglutamic acid CAS No. 14341-79-8

2,3,3,4,4-Pentadeuterioglutamic acid

Cat. No. B570452
CAS RN: 14341-79-8
M. Wt: 152.161
InChI Key: WHUUTDBJXJRKMK-UXXIZXEISA-N
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Description

2,3,3,4,4-Pentadeuterioglutamic acid is a labelled form of DL-glutamic acid . Glutamic acid is a non-essential amino acid that acts as an excitatory neurotransmitter in the central nervous system . This compound is a deuterated version of glutamic acid where the hydrogens at positions 2, 3, 3, 4, and 4 are replaced by deuterium.


Molecular Structure Analysis

The molecular formula of 2,3,3,4,4-Pentadeuterioglutamic acid is C5H9NO4. As a deuterated compound, it has hydrogens at positions 2, 3, 3, 4, and 4 replaced by deuterium.

Scientific Research Applications

Aerosol Compound Analysis

A study by Jaoui et al. (2005) explored polar organic compounds in atmospheric particulate matter, focusing on secondary organic aerosol from hydrocarbons and nitrogen oxides. Derivatization techniques, including the use of 2,3,3,4,4-Pentadeuterioglutamic acid, were utilized to analyze these compounds by GC-MS. This research aids in identifying atmospheric tracers for aerosols originating from biogenic hydrocarbons.

Soil Remediation

In the realm of environmental science, Risco et al. (2016) discussed the use of electrokinetic soil flushing to remediate soil polluted with 2,4-dichlorophenoxyacetic acid. Their study evaluated the transport mechanisms of pollutants and their removal from soil, potentially involving processes related to 2,3,3,4,4-Pentadeuterioglutamic acid.

Pesticide Degradation

The degradation of pesticides, specifically 2,4-dichlorophenoxyacetic acid, by a Penicillium chrysogenum strain was studied by Ferreira-Guedes et al. (2012). This research is crucial for understanding how fungal strains can be used in bioremediation of herbicides in saline environments, possibly implicating 2,3,3,4,4-Pentadeuterioglutamic acid in such processes.

Biopharmaceutical and Biomedical Applications

A review article by Buescher & Margaritis (2007) provided insights into the production and applications of Polyglutamic Acid (PGA), a compound related to 2,3,3,4,4-Pentadeuterioglutamic acid. This review highlighted the use of PGA in drug delivery, medical adhesives, vaccines, and tissue engineering, emphasizing its significance in biotechnology.

Genetic and Biochemical Analysis

The study of genetic and biochemical disorders often involves compounds like 2,3,3,4,4-Pentadeuterioglutamic acid. For instance, Wortmann et al. (2009) analyzed 3-methylglutaconic aciduria, a disorder related to dysfunctional oxidative phosphorylation, which could potentially involve similar compounds in its metabolic pathways.

properties

IUPAC Name

2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718716
Record name (2,3,3,4,4-~2~H_5_)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,4,4-Pentadeuterioglutamic acid

CAS RN

14341-79-8
Record name (2,3,3,4,4-~2~H_5_)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3,4,4-Pentadeuterioglutamic acid
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2,3,3,4,4-Pentadeuterioglutamic acid
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2,3,3,4,4-Pentadeuterioglutamic acid
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2,3,3,4,4-Pentadeuterioglutamic acid
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Reactant of Route 6
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